2-(2,6-Diethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Diethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a 1,3-dioxoisoindoline core structure, which is substituted with a 2,6-diethylphenyl group and a carboxylic acid functional group. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Diethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2,6-diethylbenzaldehyde, which is then subjected to a series of reactions to introduce the isoindoline and carboxylic acid functionalities. The key steps in this synthesis may include:
Aldol Condensation: The initial step involves the aldol condensation of 2,6-diethylbenzaldehyde with a suitable dicarbonyl compound to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the isoindoline ring structure.
Oxidation: The final step involves the oxidation of the intermediate to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Diethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isoindoline core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
2-(2,6-Diethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-Diethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Diethylphenylacetic acid: Similar in structure but lacks the isoindoline core.
2,6-Diethylphenylisocyanate: Contains an isocyanate group instead of the carboxylic acid.
2,6-Diethylphenylamine: An amine derivative with similar aromatic substitution.
Uniqueness
2-(2,6-Diethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is unique due to its combination of the isoindoline core with the 2,6-diethylphenyl group and carboxylic acid functionality. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-(2,6-diethylphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-3-11-6-5-7-12(4-2)16(11)20-17(21)14-9-8-13(19(23)24)10-15(14)18(20)22/h5-10H,3-4H2,1-2H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYJWAXDSFDPFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40961843 |
Source
|
Record name | 2-(2,6-Diethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40961843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4162-67-8 |
Source
|
Record name | 2-(2,6-Diethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40961843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.